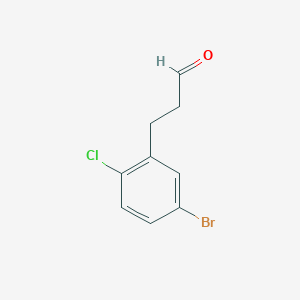![molecular formula C12H20N2O B13608991 2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/no-structure.png)
2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol is an organic compound with a complex structure that includes both amino and diethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or platinum, specific solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Similar Compounds:
2-[2-(Dimethylamino)ethoxy]ethanol: Shares similar functional groups but differs in its overall structure and properties.
{4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone: Another compound with diethylamino groups, used in different applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and its versatile reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H20N2O |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-amino-2-[4-(diethylamino)phenyl]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)11-7-5-10(6-8-11)12(13)9-15/h5-8,12,15H,3-4,9,13H2,1-2H3 |
Clé InChI |
IACKUZRDXAIBBW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)






